molecular formula C7H11NO B039468 1-Ethyl-2-methyl-2H-pyrrol-3-one CAS No. 118060-72-3

1-Ethyl-2-methyl-2H-pyrrol-3-one

Cat. No.: B039468
CAS No.: 118060-72-3
M. Wt: 125.17 g/mol
InChI Key: UUXJSYDOFVVMRM-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-2H-pyrrol-3-one is a synthetic pyrrole-based compound provided for research and development purposes. Pyrrole is a fundamental five-membered nitrogen-containing heterocycle of significant interest in medicinal chemistry due to its presence in numerous natural products and its role as a key pharmacophore in FDA-approved drugs . The pyrrole scaffold is known for its aromaticity, defined by a sextet of π electrons, and its ability to penetrate cell membranes, facilitating interactions with biological targets . Pyrrole derivatives are extensively investigated for their potent and broad-spectrum biological activities. A primary area of research for novel pyrrole compounds is in addressing the critical global health challenge of antimicrobial resistance (AMR) . These compounds serve as versatile building blocks for constructing more complex molecular architectures, such as the pyrrolo[2,3-d]pyrimidine scaffold, which is a 7-deazapurine analog known for its antibacterial, antifungal, and antiviral properties . The structural motif of substituted pyrrolinones, like this compound, provides researchers with a valuable intermediate for the synthesis and exploration of new chemical entities with potential bioactivity. The product is intended for laboratory research use only.

Properties

CAS No.

118060-72-3

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-ethyl-2-methyl-2H-pyrrol-3-one

InChI

InChI=1S/C7H11NO/c1-3-8-5-4-7(9)6(8)2/h4-6H,3H2,1-2H3

InChI Key

UUXJSYDOFVVMRM-UHFFFAOYSA-N

SMILES

CCN1C=CC(=O)C1C

Canonical SMILES

CCN1C=CC(=O)C1C

Synonyms

3H-Pyrrol-3-one,1-ethyl-1,2-dihydro-2-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-ethyl-2-methyl-2H-pyrrol-3-one with structurally analogous pyrrolones and pyrrole derivatives, focusing on substituent effects, synthetic methods, and physicochemical properties.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Substituents/Modifications Synthesis Yield Key Properties/Applications Reference
This compound 1-Ethyl, 2-methyl, 3-ketone Not reported High polarity, potential synthetic intermediate
1-Allyl-3-hydroxy-5-(4-isopropyl-phenyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one 1-Allyl, 3-hydroxy, bulky aryl groups 52% White powder, mp 249–251°C; used in SAR studies
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one 4-Chlorophenyl, thiophene, phenyl Not reported Cyclization product; electron-deficient acetylenes involved
1-Benzyl-3-(3,4-dimethylphenyl)-5-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one 1-Benzyl, 5-hydroxy, aryl substituents Synthesized via microwave irradiation Antiestrogenic activity; oily product
Ethyl 2-methyl-1H-pyrrole-3-carboxylate Ester group at position 3, methyl at 2 Not reported Log S = -2.1; moderate solubility; used in catalysis
Ethanone, 1-(4-amino-1-ethyl-2-methyl-5-phenyl-1H-pyrrol-3-yl) 4-Amino, phenyl, ethyl, methyl Not reported Amino group enhances reactivity; potential bioactive intermediate

Key Comparison Points

Substituent Effects on Reactivity and Polarity The 3-ketone group in this compound increases polarity compared to non-ketone pyrroles (e.g., ethyl 2-methyl-1H-pyrrole-3-carboxylate ). This makes it more amenable to nucleophilic reactions. Bulky aryl substituents (e.g., in compound ) reduce solubility but enhance stability, as evidenced by the high melting point (249–251°C). Amino groups (e.g., in ) introduce basicity and hydrogen-bonding capacity, which are absent in the target compound.

Synthetic Accessibility this compound’s synthesis likely involves cyclization or alkylation, similar to methods for compound (using aminoacetylenic ketones) or (via microwave-assisted reactions). Yields for analogous compounds vary widely: 52% for vs. lower yields for multi-step syntheses (e.g., ).

Physicochemical Properties

  • Solubility : Ethyl 2-methyl-1H-pyrrole-3-carboxylate (Log S = -2.1 ) is less polar than this compound due to its ester group.
  • Thermal Stability : Bulky substituents (e.g., 4-isopropyl-phenyl in ) increase melting points, whereas oily products (e.g., ) indicate lower crystallinity.

Q & A

Q. How can synthesis protocols for 1-Ethyl-2-methyl-2H-pyrrol-3-one be optimized to improve yield and purity?

Methodological Answer: Optimization involves systematic variation of reaction parameters:

  • Temperature : Elevated temperatures (80–120°C) accelerate cyclization but may increase side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity, while ethers (THF) improve selectivity .
  • Catalyst Use : Lewis acids (e.g., ZnCl₂) can promote pyrrolone ring formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol) ensures high purity .

Q. Example Table: Synthesis Conditions from Literature

ParameterConditions from Conditions from
SolventAcetonitrileDMSO
Temperature100°C80°C
Reaction Time24 hours30 hours
Yield65%23%
PurificationColumn chromatographyRecrystallization (methanol)

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., ethyl at C1, methyl at C2) and detect impurities. For example, a singlet at δ 2.1 ppm corresponds to the methyl group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₇H₁₁NO, exact mass 125.0841) .
  • X-ray Crystallography : Resolves stereochemistry; SHELX software refines crystallographic data .

Q. How can researchers assess the purity of this compound for biological assays?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities. A purity threshold of ≥95% is typical for pharmacological studies .
  • Melting Point Analysis : Sharp melting points (e.g., 235–237°C) indicate homogeneity .

Advanced Research Questions

Q. How do substituent modifications (e.g., ethyl vs. cyclohexyl groups) affect the biological activity of pyrrol-3-one derivatives?

Methodological Answer:

  • Hydrophobicity : Cyclohexyl groups increase logP values, enhancing membrane permeability but reducing solubility .
  • Steric Effects : Bulkier substituents (e.g., isopropyl) may hinder binding to enzymatic active sites. SAR studies require synthesizing analogs (e.g., replacing ethyl with aryl groups) and testing against target proteins .
  • Case Study : A derivative with a 3-fluoro-4-methoxybenzoyl group showed improved IC₅₀ values (1.2 µM) against kinase targets compared to the parent compound .

Q. What challenges arise in resolving crystallographic disorder in this compound derivatives?

Methodological Answer:

  • Disorder Handling : Use SHELXL’s PART instruction to model disordered atoms. For example, a study on ethyl 3-(4-chlorophenyl)-pyrrolo[3,2-d]pyrimidine required partitioning occupancy between two conformers .
  • Validation Tools : ORTEP-III graphical interface visualizes thermal ellipsoids and refines hydrogen-bonding networks .

Q. How can contradictory data in synthesis optimization (e.g., solvent effects) be systematically analyzed?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to test solvent polarity (e.g., acetonitrile vs. THF) and temperature interactions.
  • Statistical Analysis : Multivariate regression identifies dominant factors affecting yield. For example, solvent choice accounts for 60% variance in yield in some protocols .

Q. Example Table: Contradictory Solvent Effects

SolventYield ()Yield ()Purity ()
Acetonitrile65%58%98%
XyleneN/A72%89%

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